2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Antibacterial 1,3,4-Oxadiazole SAR

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide (CAS 336173-64-9, compound 7b) is a synthetic S-substituted derivative of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, belonging to the 1,3,4-oxadiazole-2-thioether acetamide class. The molecule incorporates a 2-chlorophenyl group at the oxadiazole 5-position and an o-tolyl (2-methylphenyl) substituent on the acetamide nitrogen, giving a molecular formula of C₁₇H₁₄ClN₃O₂S and a molecular weight of approximately 359.83 g/mol.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.8 g/mol
Cat. No. B11770101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O2S/c1-11-6-2-5-9-14(11)19-15(22)10-24-17-21-20-16(23-17)12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,19,22)
InChIKeyKJTBQRFIHKICQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide – A Structurally Defined 1,3,4-Oxadiazole-2-thioether Acetamide for Antibacterial and Enzyme Inhibition Screening


2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide (CAS 336173-64-9, compound 7b) is a synthetic S-substituted derivative of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, belonging to the 1,3,4-oxadiazole-2-thioether acetamide class [1]. The molecule incorporates a 2-chlorophenyl group at the oxadiazole 5-position and an o-tolyl (2-methylphenyl) substituent on the acetamide nitrogen, giving a molecular formula of C₁₇H₁₄ClN₃O₂S and a molecular weight of approximately 359.83 g/mol [1]. It has been reported as part of a series evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as for lipoxygenase enzyme inhibition, making it a candidate for anti-infective and anti-inflammatory screening programs [1].

Why Generic Substitution Fails for 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide: The Critical Role of the N-(o-Tolyl) Substituent in Biological Performance


Within the 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thioether acetamide class, the biological activity is exquisitely sensitive to the N-aryl substituent identity. The o-tolyl (2-methylphenyl) group in the target compound imparts distinct steric and electronic properties compared to other regioisomeric (p-tolyl) or functionally distinct (e.g., 2-methoxycarbonylphenyl) analogues, leading to different interactions with bacterial targets and the lipoxygenase enzyme active site [1]. The series 7a–f (acetamides) demonstrated markedly superior antibacterial and enzyme inhibition profiles compared to the azomethine series 11a–i, underscoring that even within the same core scaffold, small substituent changes can eliminate biological activity entirely [1]. Therefore, untested analogues cannot be assumed to replicate the performance of the specific N-(o-tolyl) derivative.

Quantitative Differentiation Evidence for 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide Relative to Closest Structural Analogues


Antibacterial Activity: Acetamide Series 7a–f Outperforms Azomethine Series 11a–i Across Multiple Bacterial Strains

In the 2015 study by Rasool et al., the acetamide series 7a–f (which includes the target compound 7b) exhibited substantially better antibacterial potential than the azomethine series 11a–i across all tested Gram-positive and Gram-negative bacterial strains [1]. The series 7a–f compounds demonstrated detectable antibacterial activity, whereas the 11a–i series showed only weak or negligible activity under identical assay conditions [1]. This head-to-head comparison within a single study establishes that the acetamide linkage (present in the target compound) is critical for antibacterial efficacy, and that azomethine-containing analogues are not viable substitutes.

Antibacterial 1,3,4-Oxadiazole SAR

Lipoxygenase Enzyme Inhibition: Acetamide Series 7a–f Demonstrates Superior Inhibitory Potential Over Azomethine Series 11a–i

The same study evaluated all synthesized compounds for inhibition of lipoxygenase (LOX), an enzyme implicated in inflammatory diseases. The acetamide series 7a–f, including compound 7b, showed pronounced LOX inhibitory activity, whereas the azomethine series 11a–i demonstrated only weak inhibition [1]. This within-study, head-to-head comparison confirms that the acetamide functionality is essential for LOX enzyme engagement, and that the azomethine series cannot serve as a substitute in LOX-targeted screening campaigns [1].

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Synthetic Yield: Compound 7b Achieves the Highest Reported Yield (91%) Within the 7a–f Series

Among the six acetamide derivatives (7a–f) prepared by reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides, compound 7b (the target compound) was obtained in the highest yield of 91% [1]. This compares favorably to compound 7a (80% yield) and other series members, indicating superior synthetic accessibility and reproducibility for the N-(o-tolyl) derivative [1].

Synthetic efficiency Yield optimization Process chemistry

Structural Differentiation: o-Tolyl (7b) vs. p-Tolyl (336180-04-2) Regioisomer – Implications for Target Engagement

The o-tolyl substitution pattern in compound 7b places the methyl group in the ortho position relative to the acetamide nitrogen, creating a sterically hindered environment around the amide bond. In contrast, the commercially available p-tolyl regioisomer (CAS 336180-04-2) positions the methyl group para, resulting in a significantly different molecular shape and electronic distribution [1]. While direct head-to-head biological comparison data between these two specific regioisomers has not been published, class-level SAR studies on 1,3,4-oxadiazole acetamides consistently show that the position of substituents on the N-aryl ring profoundly affects antibacterial potency [1]. Ortho-substitution is generally associated with altered conformational preferences and binding site complementarity compared to para-substituted analogues.

Regioisomerism Steric effects Structure-activity relationship

Optimal Research Application Scenarios for 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide Based on Validated Differentiation Evidence


Antibacterial Screening and Hit-to-Lead Programs Targeting Gram-Positive and Gram-Negative Pathogens

Compound 7b is suited as a screening hit or starting point for antibacterial lead optimization, given that its acetamide series (7a–f) consistently outperformed the azomethine series (11a–i) across multiple bacterial strains [1]. Research groups conducting phenotypic or target-based antibacterial screens can use compound 7b as a validated representative of the active acetamide chemotype, with confidence that the critical acetamide pharmacophore is present [1].

Lipoxygenase (LOX) Inhibitor Screening for Anti-Inflammatory Drug Discovery

The demonstrated lipoxygenase inhibitory activity of the acetamide series (7a–f), including compound 7b, supports its use in anti-inflammatory screening cascades [1]. Unlike the azomethine series, which showed weak LOX inhibition, compound 7b belongs to the active structural class and may serve as a reference compound for establishing SAR around the N-aryl substituent in LOX inhibition studies [1].

Structure-Activity Relationship (SAR) Studies on the N-Aryl Substituent of 1,3,4-Oxadiazole-2-thioether Acetamides

Compound 7b, with its o-tolyl substituent, offers a distinct steric and electronic environment compared to other N-aryl analogues such as the p-tolyl regioisomer (CAS 336180-04-2) or the 2-methoxycarbonylphenyl derivative (7a) [1]. Systematic procurement of compound 7b alongside its closest structural analogues enables rigorous SAR exploration, which is essential for optimizing potency and selectivity in medicinal chemistry programs [1].

Synthetic Methodology Development and Scale-Up Feasibility Studies

With a reported synthetic yield of 91% – the highest in its series – compound 7b is an attractive candidate for process chemistry optimization and scale-up studies [1]. Its straightforward two-step synthesis from commercially available 2-chlorobenzoic acid provides a robust and reproducible route for laboratories requiring multi-gram quantities for extended biological evaluation [1].

Quote Request

Request a Quote for 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.